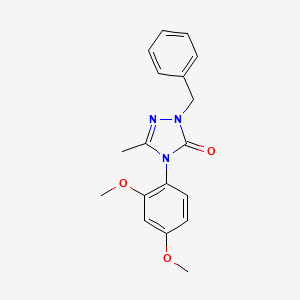
2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Übersicht
Beschreibung
2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as 2-B-4-2,4-DMTP-5-M-2,4-DHT-3H-1,2,4-TZ-3-O, is a synthetic triazole derivative. It is a member of the triazole family of compounds, which are heterocyclic molecules containing three nitrogen atoms. 2-B-4-2,4-DMTP-5-M-2,4-DHT-3H-1,2,4-TZ-3-O is an important research chemical due to its potential applications in the fields of medicine and chemistry.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one:
Pharmaceutical Applications
This compound has shown potential in pharmaceutical research, particularly as an anti-inflammatory agent. Studies have indicated that derivatives of this compound exhibit significant anti-inflammatory activity, which could be beneficial in developing new medications for inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents to combat resistant strains .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The presence of methoxy groups in the compound’s structure enhances its ability to scavenge free radicals, making it a potential candidate for use in antioxidant therapies .
Cancer Research
In cancer research, this compound has been explored for its cytotoxic effects on cancer cells. Preliminary studies suggest that it can induce apoptosis (programmed cell death) in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
The neuroprotective effects of this compound have also been investigated. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
Beyond medical research, this compound has applications in agriculture. It has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and pathogens that affect crops .
Material Science
In material science, this compound has been explored for its potential use in creating new materials with specific properties. Its unique chemical structure allows it to be used in the synthesis of polymers and other materials that require specific functional groups .
Catalysis
The compound has also been studied for its catalytic properties. It can act as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. This makes it valuable in industrial applications where efficient catalysis is required .
Eigenschaften
IUPAC Name |
2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20(12-14-7-5-4-6-8-14)18(22)21(13)16-10-9-15(23-2)11-17(16)24-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKSYJFGMNLVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



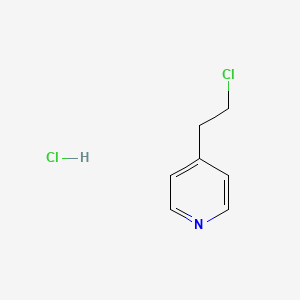
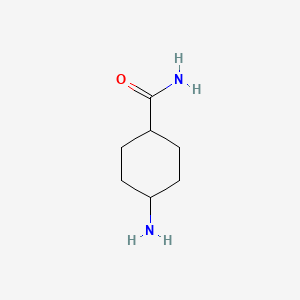
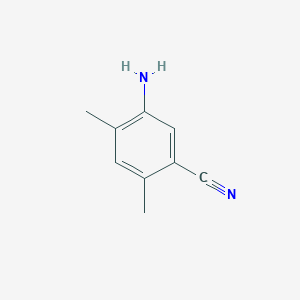

![[(3-Oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B3038320.png)


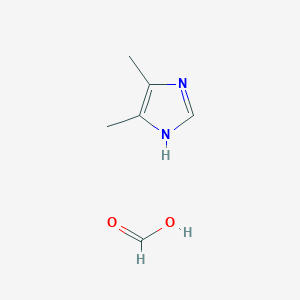
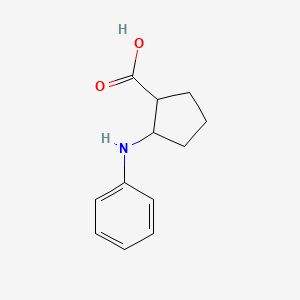
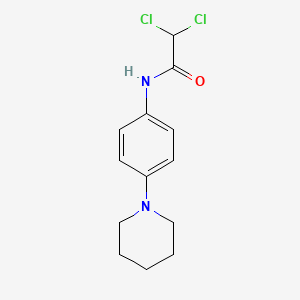


![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)
![8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3038337.png)